molecular formula C14H19ClN2O2 B4403091 2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride

2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride

Cat. No. B4403091
M. Wt: 282.76 g/mol
InChI Key: RAZCGXZYECXESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride, also known as WAY-100635, is a selective serotonin receptor antagonist that is widely used in scientific research applications. It was first synthesized in 1994 and has since been used in numerous studies investigating the role of serotonin in various physiological and pathological processes.

Scientific Research Applications

2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride is primarily used as a research tool to investigate the role of serotonin in various physiological and pathological processes. It is a highly selective antagonist of the serotonin 5-HT1A receptor, which is widely distributed throughout the brain and plays a key role in regulating mood, anxiety, and stress responses. This compound has been used in a wide range of studies investigating the role of serotonin in depression, anxiety, schizophrenia, addiction, and other psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride is based on its ability to selectively block the serotonin 5-HT1A receptor. This receptor is a G protein-coupled receptor that inhibits the activity of neurons in the brain. By blocking this receptor, this compound increases the activity of serotonin neurons, leading to increased serotonin release and enhanced neurotransmission. This mechanism of action is thought to underlie the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on serotonin neurotransmission. By blocking the 5-HT1A receptor, this compound enhances serotonin release and neurotransmission, leading to a range of effects on mood, anxiety, and stress responses. In preclinical studies, this compound has been shown to have antidepressant and anxiolytic effects, as well as effects on cognition and memory. However, the precise physiological effects of this compound are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride in lab experiments are its high selectivity for the serotonin 5-HT1A receptor and its well-established synthesis method. This makes it a reliable research tool for investigating the role of serotonin in various physiological and pathological processes. However, there are also some limitations to using this compound in lab experiments. For example, its effects may be influenced by other neurotransmitters and receptors, and its precise physiological effects are still not fully understood. Additionally, the use of this compound in animal studies may not fully reflect its effects in humans, and further research is needed to validate its use as a research tool in human studies.

Future Directions

There are many potential future directions for research on 2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride. One area of interest is the role of serotonin in the pathophysiology of various psychiatric disorders, such as depression, anxiety, and schizophrenia. By investigating the effects of this compound on these disorders, researchers may be able to identify new treatment targets and develop more effective therapies. Additionally, there is growing interest in the role of serotonin in the regulation of appetite and metabolism, and this compound may be a useful tool for investigating these processes. Finally, further research is needed to fully understand the physiological effects of this compound and its potential limitations as a research tool.

properties

IUPAC Name

2-(3-morpholin-4-ylpropoxy)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c15-12-13-4-1-2-5-14(13)18-9-3-6-16-7-10-17-11-8-16;/h1-2,4-5H,3,6-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZCGXZYECXESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.